(2-Benzylcyclopropyl)methanesulfonamide
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Overview
Description
(2-Benzylcyclopropyl)methanesulfonamide is an organosulfur compound with the molecular formula C11H15NO2S It is characterized by a cyclopropyl ring substituted with a benzyl group and a methanesulfonamide group
Mechanism of Action
Target of Action
Sulfonamides, in general, are known to target a bacterial metabolic pathway as competitive inhibitors of the enzyme dihydropteroate synthetase .
Mode of Action
Sulfonamides, including (2-benzylcyclopropyl)methanesulfonamide, are known to act as competitive inhibitors of the enzyme dihydropteroate synthetase . This enzyme is vital in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA .
Biochemical Pathways
As a sulfonamide, it is known to inhibit the synthesis of folate by targeting the enzyme dihydropteroate synthetase . This inhibition affects the production of nucleic acids and thus impacts cell division .
Result of Action
This inhibition can prevent cell division, leading to a bacteriostatic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylcyclopropyl)methanesulfonamide typically involves the reaction of a cyclopropylamine derivative with a sulfonyl chloride. One common method is the reaction of (2-benzylcyclopropyl)amine with methanesulfonyl chloride in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Benzylcyclopropyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
(2-Benzylcyclopropyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar functional group but lacking the benzyl and cyclopropyl substituents.
Benzylsulfonamide: Contains a benzyl group but lacks the cyclopropyl ring.
Cyclopropylsulfonamide: Contains a cyclopropyl ring but lacks the benzyl group.
Uniqueness
(2-Benzylcyclopropyl)methanesulfonamide is unique due to the presence of both a benzyl group and a cyclopropyl ring, which confer distinct chemical and physical properties. These structural features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(2-benzylcyclopropyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c12-15(13,14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZIOPPWEPEQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CS(=O)(=O)N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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